5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole
Overview
Description
5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their broad spectrum of biological activities, including anticancer, antifungal, and antituberculosis properties . The presence of fluorine and nitro groups in the compound enhances its reactivity and potential for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of 2-aminophenol with 5-fluoro-2-methyl-6-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, Pd/C catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction of Nitro Group: 5-Fluoro-2-methyl-6-amino-1,3-benzoxazole.
Substitution of Fluorine: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: The compound has shown potential anticancer activity, particularly against lung carcinoma cells . It is also being investigated for its antifungal and antituberculosis properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects . The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-1,3-benzoxazole
- 6-Nitro-1,3-benzoxazole
- 2-Methyl-6-nitro-1,3-benzoxazole
Comparison: 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and biological activity compared to similar compounds . The fluorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes, while the nitro group contributes to its cytotoxic properties .
Properties
IUPAC Name |
5-fluoro-2-methyl-6-nitro-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORJXRXQSDPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.